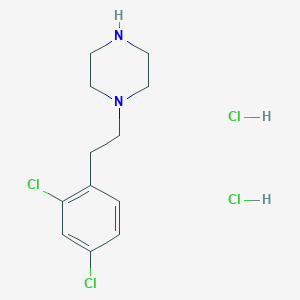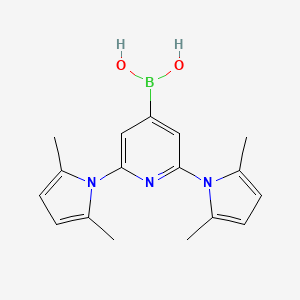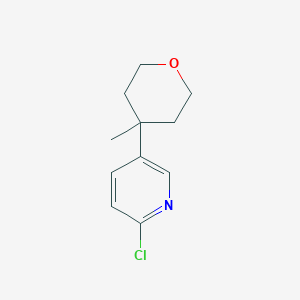
2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine is a chemical compound with the molecular formula C11H14ClNO It is a pyridine derivative that features a chloro substituent at the second position and a 4-methyltetrahydro-2H-pyran-4-yl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine can be achieved through several methods. One common approach involves the Prins cyclization reaction, where isoprenol and isovaleraldehyde are used as starting materials. The reaction is catalyzed by iron-modified silica, and the desired product is obtained with high selectivity . Another method involves the use of iron chloride as a catalyst, which can be performed either by wet impregnation or under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts, such as iron-modified silica, allows for the efficient production of this compound with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can yield dihydropyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Applications De Recherche Scientifique
2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine include:
- (5-Chloro-2-pyridinyl)(tetrahydro-2H-pyran-4-yl)methanone
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chloro and a tetrahydropyran group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2-chloro-5-(4-methyloxan-4-yl)pyridine |
InChI |
InChI=1S/C11H14ClNO/c1-11(4-6-14-7-5-11)9-2-3-10(12)13-8-9/h2-3,8H,4-7H2,1H3 |
Clé InChI |
UYXPITNBVGFFMW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCC1)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


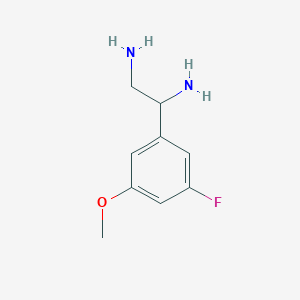
![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
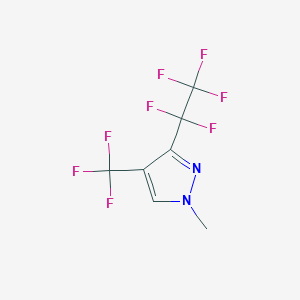
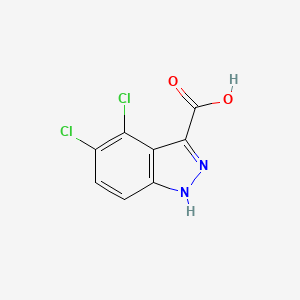
![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)


![5-Bromo-4-chloro-1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13031415.png)
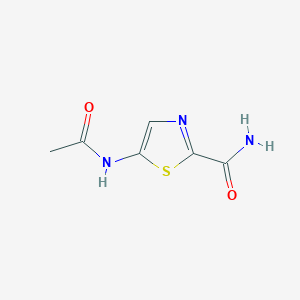
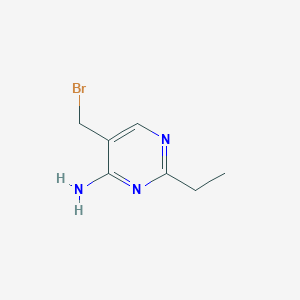
![(R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13031441.png)
